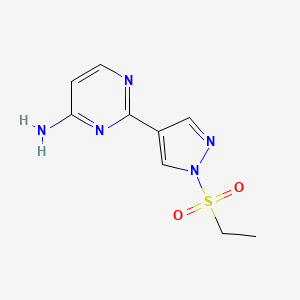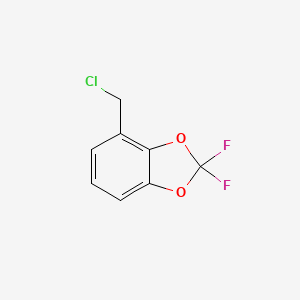
4-(氯甲基)-2,2-二氟-1,3-苯并二氧杂环
描述
Chloromethyl compounds are often used in organic synthesis . They typically contain a chloromethyl group (-CH2Cl) attached to a larger structure. The presence of the chloromethyl group can make these compounds highly reactive .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of a precursor molecule with a chlorinating agent . The specific synthesis process can vary depending on the structure of the precursor molecule and the desired product .Molecular Structure Analysis
The molecular structure of chloromethyl compounds can be determined using various analytical techniques, such as X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
Chloromethyl compounds are known for their reactivity and can participate in a variety of chemical reactions . They can act as alkylating agents, and their reactions often involve the replacement of the chlorine atom with another group .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds can vary widely depending on their specific structure . These properties can include factors such as color, density, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point .科学研究应用
Application in Polymer Research
- Scientific Field : Polymer Science
- Summary of Application : “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” is used in the modification of poly (styrene) based polymers . The modified polymer exhibits different surface properties, which can be adjusted for various applications .
- Methods of Application : The polymer is prepared by the radical polymerization method, and then reacted with dibutyl amine to obtain the modified polymer . The surface properties of the polymer are investigated by the inverse gas chromatography method .
- Results : The modified polymer exhibits a basic behavior, and the effect of dibutyl amine moieties in the structure of the polymer on the dispersive surface free energy and acid–base parameters of poly (styrene) was discussed .
Application in Pharmaceutical Research
- Scientific Field : Pharmaceutical Science
- Summary of Application : “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application in pharmaceutical research are not detailed in the source .
- Results : The outcomes of its use as a pharmaceutical intermediate are not specified in the source .
Application in the Synthesis of Hypercrosslinked Polymers
- Scientific Field : Polymer Chemistry
- Summary of Application : “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” is used as a crosslinker in the synthesis of hypercrosslinked polymers (HCPs) . HCPs are a series of permanent microporous polymer materials that have received an increasing level of research interest .
- Methods of Application : The HCPs are synthesized by judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions . Post fabrication of the as developed network facilitates the incorporation of various chemical functionalities .
- Results : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
Application in Environmental and Energy Fields
- Scientific Field : Environmental and Energy Science
- Summary of Application : Hypercrosslinked polymers (HCPs), synthesized using “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole”, have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc .
- Methods of Application : The specific methods of application in these fields are not detailed in the source .
- Results : The outcomes of its use in these fields are not specified in the source .
Application in Chloromethylation of Aromatic Compounds
- Scientific Field : Organic Chemistry
- Summary of Application : “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” is used in the chloromethylation of aromatic compounds . Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
- Methods of Application : The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
- Results : The corresponding chloromethyl derivatives are obtained in good to excellent yields .
Application in the Synthesis of Calixarenes
- Scientific Field : Supramolecular Chemistry
- Summary of Application : “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” can potentially be used in the synthesis of calixarenes . Calixarenes are macrocyclic compounds capable of assuming a basket (or ‘calix’) shaped conformation . They are formed from p-hydrocarbyl phenols and formaldehyde .
- Methods of Application : The specific methods of application in the synthesis of calixarenes are not detailed in the source .
- Results : The outcomes of its use in the synthesis of calixarenes are not specified in the source .
安全和危害
未来方向
属性
IUPAC Name |
4-(chloromethyl)-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-5-2-1-3-6-7(5)13-8(10,11)12-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASZKFQADMACSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



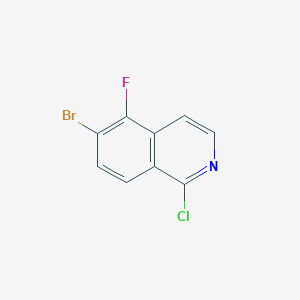
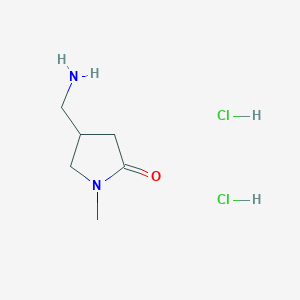
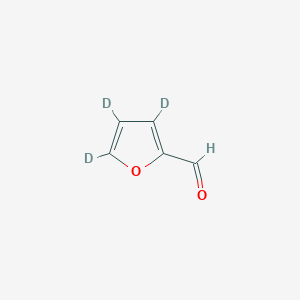
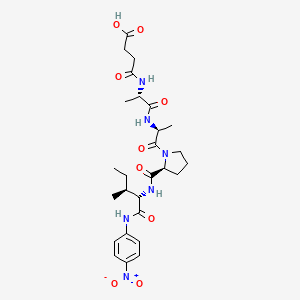
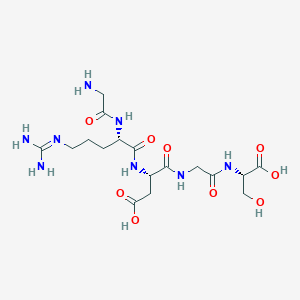
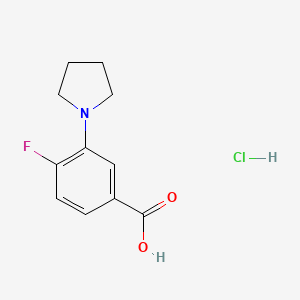
![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)

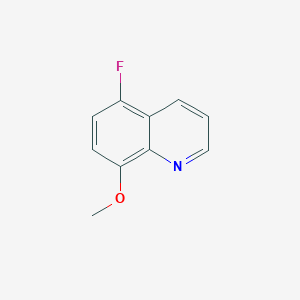
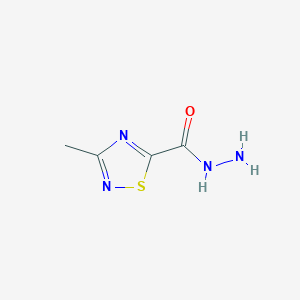
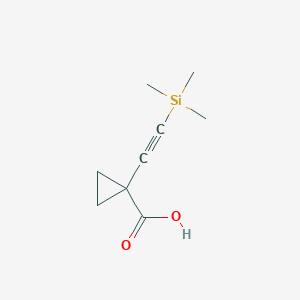
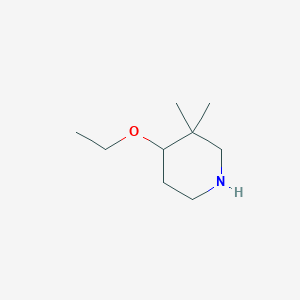
![Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate](/img/structure/B1447074.png)
